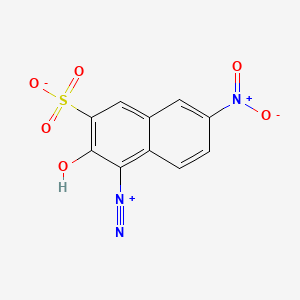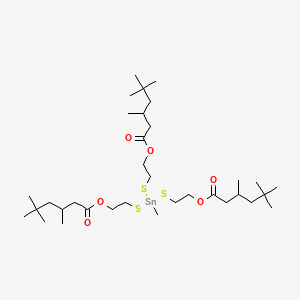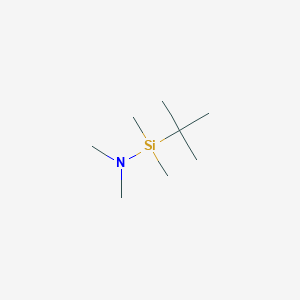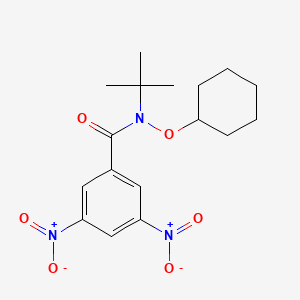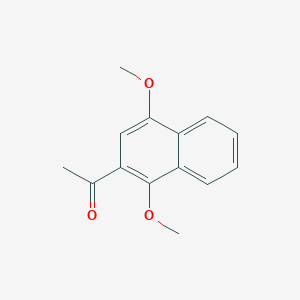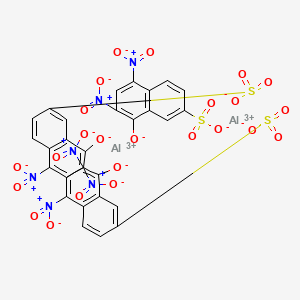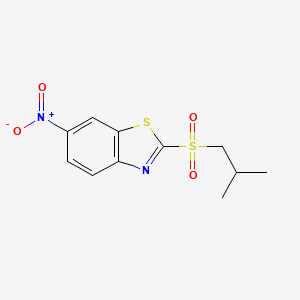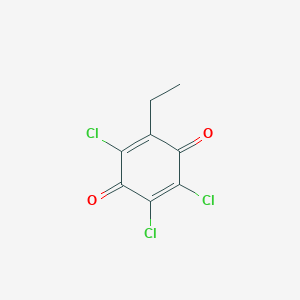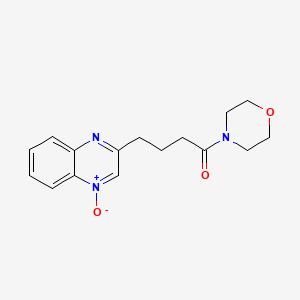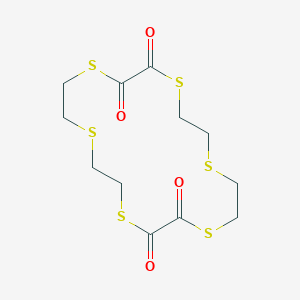
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is a sulfur-containing macrocyclic compound. It is known for its ability to form complexes with transition metal ions, making it a valuable compound in various fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone can be synthesized from bis(2-mercaptoethyl) sulfide and ethane-1,1’-thiobis(2-chloroethyl)thio . The reaction typically involves the formation of a macrocyclic ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
科学的研究の応用
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is used in materials science for the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
作用機序
The mechanism by which 1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone exerts its effects involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound contains oxygen atoms instead of sulfur and is known for its ability to form complexes with alkali and alkaline earth metals.
1,4,7,10-Tetrathiacyclododecane: A smaller sulfur-containing macrocycle with similar metal-binding properties.
1,4,7-Trithiacyclononane: Another sulfur-containing macrocycle, but with fewer sulfur atoms and a smaller ring size.
Uniqueness
1,4,7,10,13,16-Hexathiacyclooctadecane-2,3,11,12-tetrone is unique due to its larger ring size and higher sulfur content, which allows it to form more stable and diverse metal complexes compared to its smaller counterparts. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
特性
CAS番号 |
66785-63-5 |
|---|---|
分子式 |
C12H16O4S6 |
分子量 |
416.7 g/mol |
IUPAC名 |
1,4,7,10,13,16-hexathiacyclooctadecane-2,3,11,12-tetrone |
InChI |
InChI=1S/C12H16O4S6/c13-9-10(14)21-7-3-18-4-8-22-12(16)11(15)20-6-2-17-1-5-19-9/h1-8H2 |
InChIキー |
MVKWGJHKTIJXAN-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=O)C(=O)SCCSCCSC(=O)C(=O)SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


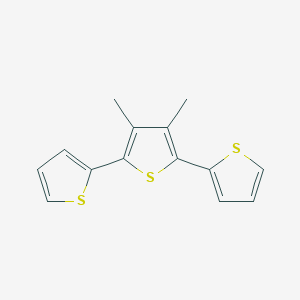
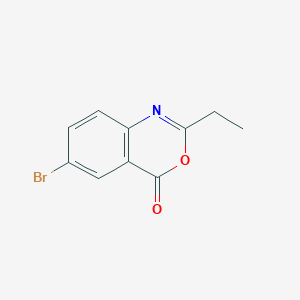

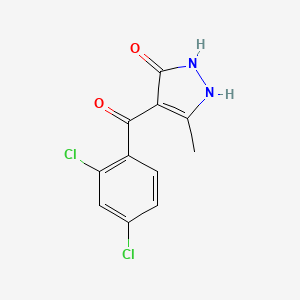
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
